Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is a pharmaceutical compound used for hypercholesterolemia research . It serves as a competitive inhibitor of HMG-CoA reductase, curtailing hepatic cholesterol synthesis .
Molecular Structure Analysis
The molecular formula of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is C33H32FN2O4Na . The molecular weight is 562.62 .科学的研究の応用
Cardiovascular Disease Prevention
Atorvastatin is primarily recognized for its role in the primary and secondary prevention of cardiovascular disease (CVD). It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, thereby reducing de novo cholesterol synthesis. This mechanism is crucial for managing hyperlipidemia and, by extension, mitigating CVD risk. Notably, studies have shown atorvastatin's efficacy in diverse populations, including patients with acute coronary syndromes (ACS), where early initiation of high-dose atorvastatin therapy has been linked to a decrease in cardiovascular events (Mendys & Simpson, 2005; De Denus & Spinler, 2002).
Lipid Profile Improvement
Beyond LDL-C reduction, atorvastatin has been observed to positively affect the entire lipid profile, including raising high-density lipoprotein cholesterol (HDL-C) and reducing triglycerides. This comprehensive lipid management is significant for patients with complex dyslipidemias, offering a more complete normalization of lipid parameters and, potentially, enhanced cardiovascular benefits (McKenney, 2012).
Anti-Inflammatory and Immunomodulatory Effects
Atorvastatin exhibits anti-inflammatory and immunomodulatory properties that may contribute to its cardiovascular benefits. These effects include improving endothelial function, reducing inflammation at the site of the atherosclerotic plaque, and inhibiting platelet aggregation. Such properties underscore atorvastatin's role in stabilizing atherosclerotic plaques and preventing thrombotic events, which are crucial in the context of ACS and other cardiovascular conditions (De Denus & Spinler, 2002).
Nonalcoholic Fatty Liver Disease (NAFLD)
Recent trials have assessed atorvastatin's utility in NAFLD, a condition often associated with dyslipidemia and increased cardiovascular risk. While atorvastatin has shown promise in improving radiological and biochemical markers of steatosis in NAFLD patients, its direct impact on liver histology remains to be fully elucidated. Nevertheless, atorvastatin's safety profile and its potential to confer cardiovascular benefits make it a valuable consideration in NAFLD management (Musso, Cassader, & Gambino, 2011).
特性
CAS番号 |
1659317-56-2 |
---|---|
製品名 |
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt |
分子式 |
C33H32FN2O4Na |
分子量 |
562.62 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。